![molecular formula C17H34O5 B099233 Bis(2-ethylhexyl) diperoxycarbonate CAS No. 15618-65-2](/img/structure/B99233.png)
Bis(2-ethylhexyl) diperoxycarbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2-ethylhexyl) diperoxycarbonate (BEC) is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. It is an organic peroxide that is used as a radical initiator in various chemical reactions. In recent years, BEC has been extensively studied for its potential applications in the fields of medicine, materials science, and environmental science.
Wirkmechanismus
Bis(2-ethylhexyl) diperoxycarbonate works by generating free radicals, which are highly reactive species that can initiate chemical reactions. In polymerization reactions, Bis(2-ethylhexyl) diperoxycarbonate generates free radicals that react with monomers to form polymers. In antimicrobial applications, Bis(2-ethylhexyl) diperoxycarbonate generates free radicals that can damage the cell membranes of microorganisms, leading to their death.
Biochemical and Physiological Effects
Bis(2-ethylhexyl) diperoxycarbonate has been shown to have low toxicity and is not known to have any significant biochemical or physiological effects in humans or animals. However, it should be handled with care as it is a reactive chemical that can cause skin and eye irritation.
Vorteile Und Einschränkungen Für Laborexperimente
Bis(2-ethylhexyl) diperoxycarbonate has several advantages as a radical initiator in lab experiments. It is a highly efficient initiator that can initiate reactions at low temperatures, making it useful for reactions that are sensitive to heat. Additionally, Bis(2-ethylhexyl) diperoxycarbonate is a stable compound that can be stored for long periods without degradation. However, Bis(2-ethylhexyl) diperoxycarbonate has some limitations, including its potential for explosive decomposition under certain conditions.
Zukünftige Richtungen
There are several potential future directions for research on Bis(2-ethylhexyl) diperoxycarbonate. One area of interest is the development of new polymerization reactions that use Bis(2-ethylhexyl) diperoxycarbonate as a radical initiator. Additionally, research could explore the use of Bis(2-ethylhexyl) diperoxycarbonate as a disinfectant in various applications, such as water treatment and food processing. Finally, further studies could investigate the potential environmental impacts of Bis(2-ethylhexyl) diperoxycarbonate and its degradation products.
Synthesemethoden
The synthesis of Bis(2-ethylhexyl) diperoxycarbonate involves the reaction of 2-ethylhexanol with hydrogen peroxide in the presence of a catalyst such as sulfuric acid. The reaction proceeds via a free radical mechanism, and the resulting Bis(2-ethylhexyl) diperoxycarbonate is purified by distillation.
Wissenschaftliche Forschungsanwendungen
Bis(2-ethylhexyl) diperoxycarbonate has been extensively studied for its potential applications in scientific research. It is commonly used as a radical initiator in polymerization reactions, where it initiates the formation of polymers from monomers. Additionally, Bis(2-ethylhexyl) diperoxycarbonate has been shown to have antimicrobial properties and has been used as a disinfectant in various applications.
Eigenschaften
CAS-Nummer |
15618-65-2 |
---|---|
Produktname |
Bis(2-ethylhexyl) diperoxycarbonate |
Molekularformel |
C17H34O5 |
Molekulargewicht |
318.4 g/mol |
IUPAC-Name |
bis(2-ethylhexoxy) carbonate |
InChI |
InChI=1S/C17H34O5/c1-5-9-11-15(7-3)13-19-21-17(18)22-20-14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3 |
InChI-Schlüssel |
MONDOAXQDOCXQW-UHFFFAOYSA-N |
SMILES |
CCCCC(CC)COOC(=O)OOCC(CC)CCCC |
Kanonische SMILES |
CCCCC(CC)COOC(=O)OOCC(CC)CCCC |
Andere CAS-Nummern |
15618-65-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.